2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide, there are related compounds that have been synthesized. For instance, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its Co(II), Ni(II), and Cu(II) complexes have been synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods .
Scientific Research Applications
Crystal Engineering
Research has explored the utilization of halogen and hydrogen bonds for crystal engineering. One study focused on the formation of molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes, highlighting the potential for designing crystal structures through selective interactions, although the direct reference to 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide was not found, the principles apply broadly to similar compounds (Saha, Nangia, & Jaskólski, 2005).
Cytotoxic Properties and Antitumor Agents
Studies on related nitrobenzamide derivatives have revealed insights into their reductive chemistry and potential as hypoxia-selective cytotoxins. These compounds demonstrate selective toxicity towards hypoxic cells, a feature crucial for targeting tumor microenvironments. The research indicates that the electron-affinic sites within these molecules facilitate enzymatic reduction, contributing to their cytotoxic properties. While the discussed molecules are structurally similar to this compound, they provide a foundation for understanding the reductive behavior and potential antitumor applications of nitrobenzamide derivatives (Palmer et al., 1995; Palmer et al., 1996).
Synthetic Methodologies
Photocatalytic Applications
The study of adsorbents for titanium dioxide loading in the photocatalytic degradation of pollutants, although not directly mentioning this compound, suggests a potential application for similar compounds. The focus on enhancing the rate of mineralization and reducing the concentration of solution-phase intermediates through adsorbent supports could be relevant for the environmental cleanup efforts using nitrobenzamide derivatives (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Properties
IUPAC Name |
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(17(19)20)5-6-11(10)14/h2-7H,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIFOHQEXMOTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.